HG-9-91-01

描述

准备方法

合成路线和反应条件: HG-9-91-01的合成涉及多个步骤,从关键中间体的制备开始。 该化合物通常通过一系列反应合成,包括胺化、偶联和环化 . 反应条件通常涉及使用有机溶剂,如二甲基亚砜(DMSO)和催化剂以促进反应 .

工业生产方法: this compound的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件以确保高产率和纯度。 该化合物通常在间歇式反应器中生产,最终产品使用结晶和色谱等技术进行纯化 .

化学反应分析

反应类型: HG-9-91-01会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。

还原: this compound可以被还原形成还原衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在受控条件下使用卤素和亲核试剂等试剂.

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生具有改变的官能团的氧化衍生物,而还原可能会产生化合物的还原形式 .

科学研究应用

Inflammatory Diseases

HG-9-91-01 has been identified as a potential therapeutic agent for treating necroptosis-mediated inflammatory diseases. Mechanistic studies revealed that it directly inhibits RIPK3 activity, which is crucial in mediating necroptosis—a form of programmed cell death associated with inflammation.

Key Findings:

- This compound blocks tumor necrosis factor (TNF) and Toll-like receptor (TLR)-induced necroptosis independently of SIK inhibition .

- In mouse models, treatment with this compound demonstrated resistance to TNF-induced systemic inflammatory response syndrome and protection against Staphylococcus aureus-mediated lung damage .

Neuropsychiatric Disorders

Recent studies have explored the antidepressant-like effects of this compound in models of chronic unpredictable mild stress (CUMS) in mice. The compound appears to modulate the hippocampal CRTC1-CREB-BDNF signaling pathway, which is implicated in mood regulation.

Case Study Highlights:

- Infusion of this compound into the hippocampus resulted in significant behavioral improvements in depression models .

- The compound reversed the effects of CUMS on BDNF signaling and adult neurogenesis .

Bone Metabolism

This compound has also been shown to reduce osteoclast differentiation and activity, making it a candidate for treating bone-related diseases such as osteoporosis.

Experimental Insights:

- In RAW264.7 cells, this compound inhibited RANKL-induced osteoclast differentiation markers and resorption lacunae activity .

| Parameter | Control | This compound Treatment |

|---|---|---|

| c-Fos Expression | High | Low |

| NFATc1 Expression | High | Low |

| Resorption Lacunae Activity | High | Significantly Reduced |

Colitis Treatment

The compound has shown efficacy in promoting IL-10 expression in colonic macrophages, suggesting its potential use in treating inflammatory bowel diseases.

Research Findings:

作用机制

HG-9-91-01通过抑制盐诱导激酶的活性发挥作用。 该化合物与激酶的ATP结合位点结合,阻止其磷酸化和随后的活化 . 这种抑制导致各种下游信号通路的变化,包括cAMP反应元件结合蛋白(CREB)调节的转录共激活因子通路 . 通过抑制盐诱导激酶,this compound可以减少炎症,促进细胞分化,并调节代谢过程 .

类似化合物:

YKL-05-099: 另一种盐诱导激酶抑制剂,对SIK1和SIK3的IC50值分别为10 nM和30 nM.

ARN-3236: 一种口服活性且选择性地抑制盐诱导激酶2的抑制剂,对SIK2、SIK1和SIK3的IC50值分别小于1 nM、21.63 nM和6.63 nM.

WH-4-025: 一种具有类似效力和选择性的盐诱导激酶抑制剂.

独特性: this compound因其对盐诱导激酶的高选择性和效力而独一无二。 与无细胞测定中的AMP活化蛋白激酶相比,它对SIKs的效力高出100倍以上 . 这种高选择性使this compound成为研究盐诱导激酶在各种生物过程中的特定作用以及开发靶向疗法的宝贵工具 .

相似化合物的比较

YKL-05-099: Another inhibitor of salt-inducible kinases with IC50 values of 10 nM and 30 nM for SIK1 and SIK3, respectively.

WH-4-025: A salt-inducible kinase inhibitor with similar potency and selectivity.

Uniqueness: HG-9-91-01 is unique due to its high selectivity and potency against salt-inducible kinases. It exhibits over 100-fold greater potency against SIKs compared to AMP-activated protein kinases in cell-free assays . This high selectivity makes this compound a valuable tool for studying the specific roles of salt-inducible kinases in various biological processes and for developing targeted therapies .

生物活性

HG-9-91-01 is a selective inhibitor of salt-inducible kinases (SIKs), specifically targeting SIK1, SIK2, and SIK3. This compound has garnered attention for its potential therapeutic applications in modulating immune responses and inflammatory conditions. Research indicates that this compound functions by inhibiting the phosphorylation of various substrates involved in inflammatory signaling pathways, thereby promoting an anti-inflammatory phenotype in activated immune cells.

This compound inhibits SIK activity, which plays a crucial role in regulating cytokine production. By blocking SIKs, this compound enhances the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, while simultaneously reducing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6). This dual action suggests that this compound may be beneficial in treating conditions characterized by excessive inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is over 99% serum-bound but is rapidly degraded by liver microsomes, with a half-life of approximately 11 minutes. This rapid degradation limits its direct use in vivo without further modification to enhance its stability and bioavailability .

Anti-inflammatory Effects

- In Vivo Studies : A study demonstrated that treatment with this compound significantly increased IL-10 levels in mice subjected to lipopolysaccharide (LPS) stimulation, while concurrently decreasing TNFα levels. The effects were dose-dependent, indicating that even low doses could elicit a significant anti-inflammatory response .

- Colitis Model : In a murine model of experimental colitis, this compound was shown to promote IL-10 expression in colonic macrophages and attenuate colitis symptoms. The compound effectively reduced the severity of inflammation and promoted healing in the intestinal lining .

- Osteoclast Differentiation : Another study revealed that this compound inhibited RANKL-induced osteoclast differentiation by downregulating key transcription factors such as c-Fos and NFATc1. This suggests potential applications in bone-related diseases where osteoclast activity is detrimental .

Summary of Findings

The following table summarizes the key biological activities and findings related to this compound:

属性

IUPAC Name |

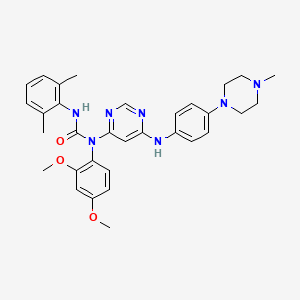

1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N7O3/c1-22-7-6-8-23(2)31(22)36-32(40)39(27-14-13-26(41-4)19-28(27)42-5)30-20-29(33-21-34-30)35-24-9-11-25(12-10-24)38-17-15-37(3)16-18-38/h6-14,19-21H,15-18H2,1-5H3,(H,36,40)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUHRKLITDJEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC=NC(=C3)NC4=CC=C(C=C4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025699 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456858-58-4 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。